molecular formula C8H9FO2S B1405210 3,5-Dimethylbenzenesulfonyl fluoride CAS No. 86146-00-1

3,5-Dimethylbenzenesulfonyl fluoride

Cat. No.: B1405210
CAS No.: 86146-00-1
M. Wt: 188.22 g/mol
InChI Key: USDUCJJANRAWTQ-UHFFFAOYSA-N
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Description

3,5-Dimethylbenzenesulfonyl fluoride is an organic compound with the molecular formula C8H9FO2S. It is a sulfonyl fluoride derivative characterized by the presence of two methyl groups attached to the benzene ring at the 3 and 5 positions. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in organic synthesis and industrial applications .

Biochemical Analysis

Biochemical Properties

3,5-Dimethylbenzenesulfonyl fluoride plays a significant role in biochemical reactions, particularly in the modification of proteins and nucleic acids. It acts as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids . This compound interacts with enzymes, proteins, and other biomolecules through its sulfonyl fluoride motif, which can form covalent bonds with nucleophilic amino acid residues such as serine, threonine, and cysteine. These interactions often result in the inhibition of enzyme activity, making this compound a valuable tool in studying enzyme functions and protein modifications.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s ability to inhibit enzymes can lead to alterations in metabolic pathways and disrupt normal cellular functions. Additionally, this compound can induce changes in cell morphology and viability, depending on the concentration and duration of exposure .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound exerts its effects primarily through the formation of covalent bonds with nucleophilic residues in enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific target. Additionally, this compound can influence gene expression by modifying transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when designing experiments. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. Prolonged exposure to the compound may lead to cumulative changes in cellular processes, including alterations in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may have minimal impact on cellular functions, while higher doses can lead to significant changes in metabolic pathways and cellular viability. Toxic or adverse effects have been observed at high doses, including disruptions in normal physiological processes and potential organ damage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. The compound’s ability to inhibit specific enzymes can lead to changes in metabolic flux and alter the levels of metabolites within the cell. These effects can have downstream consequences on overall cellular function and homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylbenzenesulfonyl fluoride typically involves the reaction of 3,5-dimethylbenzenesulfonyl chloride with a fluorinating agent. One common method is the chlorine-fluorine exchange reaction using potassium fluoride (KF) in the presence of a phase transfer catalyst such as 18-crown-6-ether in acetonitrile . This method provides a straightforward and efficient route to obtain the desired sulfonyl fluoride.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The scalability of the chlorine-fluorine exchange reaction makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethylbenzenesulfonyl fluoride undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. Its reactivity is primarily due to the electrophilic nature of the sulfonyl fluoride group.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfonamides, sulfonates, sulfonic acids, and sulfinates, each with distinct chemical properties and applications.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which provides a balance between reactivity and stability. The presence of two methyl groups enhances its solubility and reactivity compared to benzenesulfonyl fluoride, while maintaining a lower steric hindrance than 2,4,6-trimethylbenzenesulfonyl fluoride .

Properties

IUPAC Name

3,5-dimethylbenzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2S/c1-6-3-7(2)5-8(4-6)12(9,10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USDUCJJANRAWTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86146-00-1
Record name 86146-00-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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